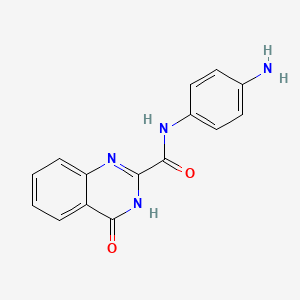![molecular formula C19H28N2 B14621829 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole CAS No. 61007-22-5](/img/structure/B14621829.png)
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-octylimidazole under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures to optimize reaction yields. Major products formed from these reactions include various substituted imidazole derivatives and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be compared with other similar compounds, such as:
Medetomidine: A related imidazole derivative used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative in human medicine.
Amitraz: An acaricide and insecticide with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Propiedades
Número CAS |
61007-22-5 |
|---|---|
Fórmula molecular |
C19H28N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-[2-(2,3-dimethylphenyl)octyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-4-5-6-7-10-18(14-21-13-12-20-15-21)19-11-8-9-16(2)17(19)3/h8-9,11-13,15,18H,4-7,10,14H2,1-3H3 |
Clave InChI |
HBAJSEZBXKKRJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)


![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

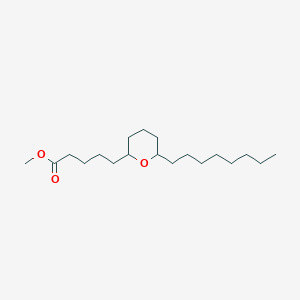
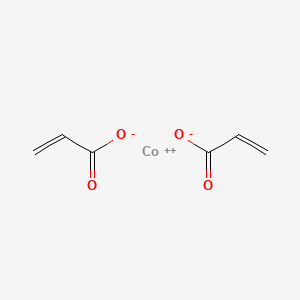
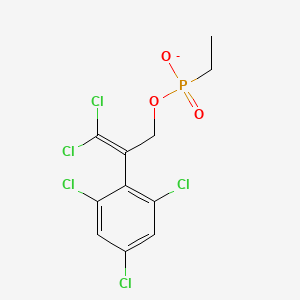
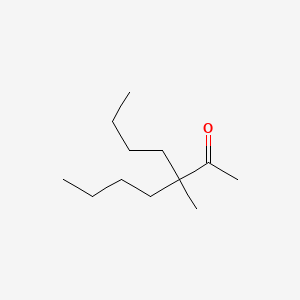
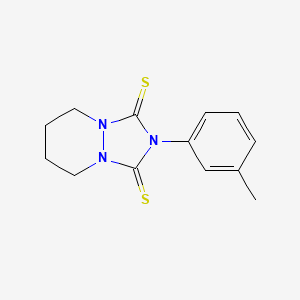
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
